molecular formula C10H11FO3 B13488055 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13488055
M. Wt: 198.19 g/mol
InChI Key: VAWFLHAKWKDVLG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluoro-3-methylphenylboronic acid with appropriate reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of the fluorinated phenyl ring and the hydroxypropanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

VAWFLHAKWKDVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)O)F

Origin of Product

United States

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